Raubasine -

Raubasine

Catalog Number: EVT-5132627
CAS Number:
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Raubasine is extracted from various species of the Rauvolfia and Catharanthus genera. The synthesis of this compound involves the metabolic pathways of these plants, particularly through the biosynthesis of monoterpene indole alkaloids. The primary source for research and extraction remains Catharanthus roseus, where it is synthesized alongside other significant alkaloids such as vincristine and vinblastine .

Classification

Raubasine is classified as a tertiary amine and an indole alkaloid. Its structural classification falls under the broader category of heteroyohimbines, which are derived from the yohimbine structure but possess additional functional groups that enhance their biological activity .

Synthesis Analysis

Methods

The synthesis of raubasine can be achieved through various methods, primarily focusing on plant extraction and synthetic organic chemistry. The natural biosynthesis involves several enzymatic reactions starting from strictosidine, which undergoes deglucosylation followed by a series of reductions and rearrangements catalyzed by specific enzymes such as medium chain dehydrogenase/reductase .

Technical Details:

  • Enzymatic Pathway: The biosynthetic pathway begins with strictosidine, which is converted into ajmalicine through a series of enzymatic steps involving strictosidine glucosidase and heteroyohimbine synthases.
  • Synthetic Approaches: Chemical synthesis has also been explored, utilizing starting materials that mimic the natural precursors found in Catharanthus roseus. This often involves multi-step reactions including alkylation, cyclization, and reduction processes.
Molecular Structure Analysis

Structure

Raubasine has a complex molecular structure characterized by its indole core fused with a piperidine ring. The molecular formula is C19H22N2OC_{19}H_{22}N_2O with a molecular weight of approximately 294.39 g/mol. The compound features multiple stereocenters, contributing to its diverse pharmacological properties.

Data:

  • Molecular Formula: C19H22N2OC_{19}H_{22}N_2O
  • Molecular Weight: 294.39 g/mol
  • Structural Representation: The structure can be represented as follows:
Cyclic structure with indole and piperidine rings\text{Cyclic structure with indole and piperidine rings}
Chemical Reactions Analysis

Reactions

Raubasine participates in various chemical reactions that are essential for its biological activity. It can undergo oxidation, reduction, and hydrolysis reactions depending on the environmental conditions.

Technical Details:

  • Oxidation Reactions: Raubasine can be oxidized to form different alkaloids or derivatives that may exhibit altered biological activities.
  • Reduction Reactions: In certain conditions, raubasine can be reduced to yield ajmalicine or other related compounds.
Mechanism of Action

Process

The mechanism of action of raubasine involves several pathways that influence cardiovascular function and neuronal activity. It primarily acts as an adrenoceptor antagonist, which helps in modulating blood pressure and enhancing cerebral blood flow.

Data:

  • Adrenoceptor Interaction: Raubasine inhibits alpha-adrenergic receptors, leading to vasodilation and improved oxygen supply to tissues.
  • Neuroprotective Effects: Studies suggest that raubasine may protect neuronal cells from ischemic damage by enhancing metabolic processes .
Physical and Chemical Properties Analysis

Physical Properties

Raubasine is typically presented as a white crystalline powder with specific melting points depending on purity levels.

Chemical Properties

  • Solubility: Raubasine is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Melting Point: Approximately 160°C
  • Boiling Point: Not well-defined due to decomposition before boiling.
Applications

Scientific Uses

Raubasine has several applications in scientific research and medicine:

  • Cardiovascular Therapy: It is used in treatments aimed at improving blood flow and oxygen delivery during ischemic events.
  • Neuroprotective Agent: Research indicates potential benefits in protecting against neurodegenerative diseases due to its ability to enhance cerebral circulation.
  • Pharmacological Studies: Raubasine serves as a model compound for studying the effects of indole alkaloids on human health, particularly in drug development processes .
Biosynthesis and Metabolic Engineering of Raubasine

Metabolic Pathways in Terpenoid Indole Alkaloid Biosynthesis

Raubasine (ajmalicine) is a monoterpenoid indole alkaloid (MIA) derived from the fusion of terpenoid (secologanin) and indole (tryptamine) moieties. Its biosynthesis involves compartmentalized pathways:

  • The Methylerythritol Phosphate (MEP) Pathway generates the terpenoid precursor. Located in plastids, this pathway converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These condense to form geraniol, which undergoes oxidation, glycosylation, and rearrangement to yield secologanin [1] [6]. Key enzymes include:
  • 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which catalyze rate-limiting steps [1] [6].
  • The Shikimate Pathway produces the indole precursor. Tryptophan from chloroplasts is decarboxylated to form tryptamine in the cytosol [4].

Table 1: Key Enzymes in Ajmalicine Biosynthesis

EnzymeGeneFunctionSubcellular Localization
Tryptophan decarboxylaseTDCConverts tryptophan to tryptamineCytosol
Strictosidine synthaseSTRCondenses tryptamine + secologanin → strictosidineVacuole
Strictosidine glucosidaseSGDHydrolyzes strictosidine to aglyconeNucleus/ER

Role of the MEP Pathway in Secologanin Synthesis

The MEP pathway exclusively supplies precursors for secologanin. Isotopic labeling studies in Catharanthus roseus hairy roots confirmed that >85% of secologanin carbon backbone originates from MEP-derived intermediates [6] [8]. Flux limitations occur at DXS/DXR steps, as evidenced by fosmidomycin (MEP inhibitor) reducing secologanin pools by 60–80% [6].

Tryptophan Decarboxylase (TDC) in Indole Moiety Formation

TDC catalyzes the irreversible commitment to MIA biosynthesis. In Rauvolfia verticillata, RvTDC exhibits a Km of 2.89 mM for tryptophan—higher than STR or SGD—indicating it governs flux into ajmalicine synthesis [4]. Its expression correlates with ajmalicine accumulation:

  • Hairy roots show 65-fold higher TDC transcripts and 18-fold more ajmalicine than leaves [4].
  • Methyl jasmonate (MeJA) upregulates TDC by 2.5-fold, boosting ajmalicine yield by 47% [4].

Strictosidine Synthase (STR) and Glucosidase (SGD) Catalysis

STR couples tryptamine and secologanin into strictosidine, the universal MIA precursor. SGD then removes the glucose moiety, enabling spontaneous rearrangements into ajmalicine. Both enzymes exhibit substrate specificity:

  • C. roseus STR cannot accept non-tryptamine analogs [1].
  • SGD localizes to nuclear/ER membranes, confining post-strictosidine steps to specific compartments [1] [10].

Genetic and Enzymatic Regulation of Raubasine Production

Transcriptional Control of Key Biosynthetic GenesThe MIA pathway is co-regulated by transcription factors (TFs) responsive to environmental and hormonal cues:

  • ORCA (Octadecanoid-Responsive Catharanthus AP2-domain) TFs in C. roseus bind jasmonate-responsive elements in TDC, STR, and SGD promoters [10].
  • In Rauvolfia, MeJA represses STR but upregulates DXR and TDC, rerouting flux toward ajmalicine instead of serpentine [4].

Abscisic Acid-Mediated Upregulation of Pathway Efficiency

Abscisic acid (ABA) enhances ajmalicine synthesis by simultaneously activating MEP and indole pathways:

  • In R. verticillata hairy roots, ABA (50 µM) increased DXR expression 4.2-fold and TDC 3.1-fold, elevating ajmalicine titers by 150% [1] [7].
  • ABA stabilizes SGD transcripts, accelerating strictosidine deglycosylation [1].

Table 2: Hormonal Impact on Ajmalicine Biosynthetic Genes

HormoneTDC ExpressionSTR ExpressionSGD ExpressionAjmalicine Increase
Methyl Jasmonate↑ 2.5-fold↓ 70%No change47%
Abscisic Acid↑ 3.1-fold↑ 1.8-fold↑ 2.2-fold150%

Biotechnological Approaches for Enhanced Yield

Hairy Root Cultures of Rauvolfia spp.Agrobacterium rhizogenes-transformed hairy roots are ideal ajmalicine production platforms due to:

  • Genetic stability: Roots maintain >95% alkaloid productivity for >5 years [2] [7].
  • Hormonal autonomy: Rol genes (e.g., rolB) upregulate TDC and MEP genes [9].
  • Scalability: Bioreactors (e.g., mist, bubble column) achieve 2.8 g/L ajmalicine in R. serpentina12-fold higher than field-grown roots [2] [9].

Metabolic Flux Analysis in Catharanthus roseus

Flux quantification using ¹³C-glucose labeling and NMR reveals bottlenecks in ajmalicine precursors:

  • Terpenoid limitations: 70% of total flux is diverted to primary metabolism at IPP stage [3] [8].
  • Tryptophan competition: Only 15% of cytosolic tryptophan enters TIA synthesis; the rest fuels IAA biosynthesis [8] [10].
  • Light repression: Flux to tabersonine (ajmalicine analog) decreases by 60% under illumination [8].

Table 3: Metabolic Flux Distribution in C. roseus Hairy Roots

Precursor PathwayFlux to Primary Metabolism (%)Flux to MIAs (%)Major Limitation Point
MEP (terpenoid)8515DXS, DXR
Tryptophan (indole)7525TDC affinity (Km = 2.89 mM)

Properties

Product Name

Raubasine

IUPAC Name

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3

InChI Key

GRTOGORTSDXSFK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

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